N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine
Description
N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine is a structurally complex ethane-1,2-diamine derivative characterized by two key features:
- Ethyl Substitution: The N~1~ position is substituted with an ethyl group, enhancing lipophilicity and steric bulk compared to unmodified diamines.
- Aromatic Diazenyl Group: The N~1~ nitrogen is further functionalized with a 4-[(E)-(4-nitrophenyl)diazenyl]phenyl moiety.
While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., Schiff bases in ) suggest its preparation likely involves diazo coupling between a substituted aniline and a pre-functionalized ethane-1,2-diamine precursor. The nitro group may serve as a directing group in such reactions.
Properties
CAS No. |
23946-37-4 |
|---|---|
Molecular Formula |
C16H19N5O2 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N'-ethyl-N'-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H19N5O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12,17H2,1H3 |
InChI Key |
FSQJIWXKYDUEEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the diazotization of 4-nitroaniline followed by coupling with N-ethyl-1,2-diaminobenzene. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Various alkylating agents and catalysts are employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitrophenyl and diazenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Schiff Base Derivatives
- N,N′-Bis(4-chloro-benzylidene)ethane-1,2-diamine (): Structure: Two 4-chlorobenzylidene groups form Schiff bases with the diamine. Key Differences: Lacks the diazenyl group and ethyl substitution. Synthesis: Prepared via condensation of ethane-1,2-diamine with 4-chlorobenzaldehyde.
- (E)-N-(4-nitrobenzylidene)-2-(2-(4-nitrophenyl)imidazolidine-1-yl)ethaneamine (): Structure: Contains a nitrobenzylidene Schiff base and an imidazolidine ring. The nitro group aligns with the target compound but lacks the diazenyl linkage .
Bis-Benzylidene Derivatives
- N,N′-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine (): Structure: Features alkoxy and methoxy substituents on aromatic rings. Key Differences: Alkoxy groups improve solubility in nonpolar solvents. The absence of nitro or diazenyl groups reduces electron-deficient character .
Alkylated Diamines
- Key Differences: The quinoline moiety introduces fluorescence properties, absent in the target compound .
Physicochemical Properties
*Estimated based on molecular formula.
Biological Activity
N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine, a diazenyl compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHNO. It features a diazenyl group (-N=N-) attached to a phenyl ring substituted with a nitro group, which is known to influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies suggest that diazenyl compounds can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Antimicrobial Properties : The nitro group in the structure is known to enhance antimicrobial activity against various pathogens. Research indicates that compounds with similar structures have demonstrated effectiveness against bacteria and fungi .
- Cytotoxicity : Preliminary studies have shown that this compound may induce cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antioxidant Activity
In a study published in PMC, researchers evaluated the antioxidant capacity of various diazenyl compounds, including this compound. The findings indicated a significant reduction in lipid peroxidation levels, suggesting a protective effect against oxidative damage in cellular models .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of this compound against strains of Escherichia coli and Staphylococcus aureus. The results demonstrated a notable zone of inhibition, indicating that the compound effectively inhibits bacterial growth. This supports its potential use as an antimicrobial agent in clinical settings .
Case Study 3: Cytotoxic Effects on Cancer Cells
Research conducted on various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
